
2-(2,6-Difluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorophenyl)propan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, typically around -78°C
Reagents: Grignard reagent (e.g., methylmagnesium bromide), followed by reduction with lithium aluminum hydride (LiAlH4)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2)
Major Products Formed
Oxidation: 2-(2,6-Difluorophenyl)propan-1-one
Reduction: 2-(2,6-Difluorophenyl)propane
Substitution: 2-(2,6-Difluorophenyl)propyl chloride
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Difluorophenyl)propan-1-ol
- 2-(3,5-Difluorophenyl)propan-1-ol
- 2-(2,6-Dichlorophenyl)propan-1-ol
Uniqueness
2-(2,6-Difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions. This positioning can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10F2O |
|---|---|
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3 |
Clave InChI |
PCDSEZVBBHFTJV-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
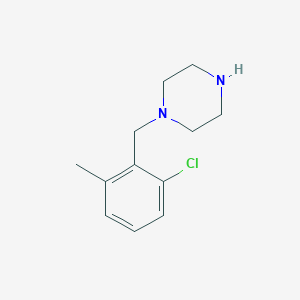
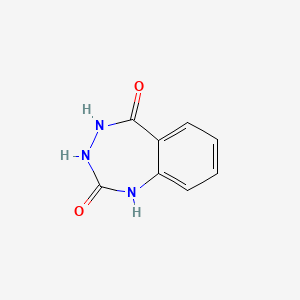


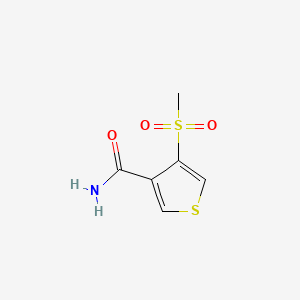
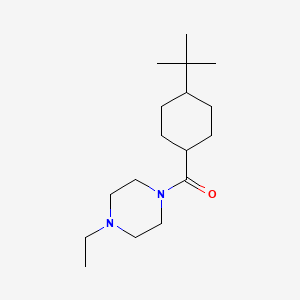
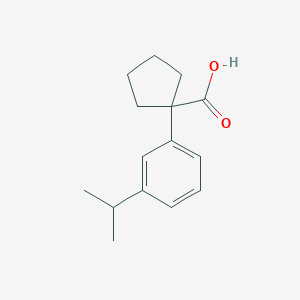

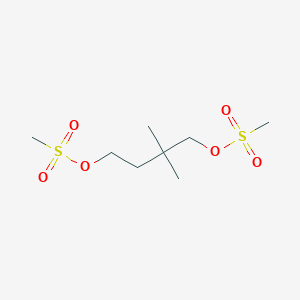
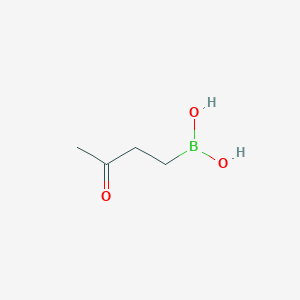

![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
